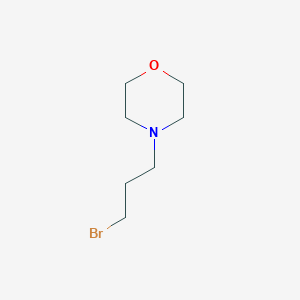

4-(3-Bromopropyl)morpholine

Description

4-(3-Bromopropyl)morpholine (CAS: 125422-83-5) is a brominated morpholine derivative with the molecular formula C₇H₁₄BrNO and a molecular weight of 208.10 g/mol. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of its bromopropyl group. Key applications include:

- Pharmaceutical synthesis: Used to prepare N-(3-bromopropyl)phthalimide derivatives for antiproliferative agents () and piperazinylquinoxaline derivatives targeting phosphoinositide 3-kinase (PI3K) ().

- Click chemistry: Serves as a precursor for azide-functionalized compounds like 4-(3-azidopropyl)morpholine via bromine-azide substitution ().

- Safety profile: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). It requires storage at -20°C in sealed containers ().

Propriétés

IUPAC Name |

4-(3-bromopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515924 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125422-83-5 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The primary synthesis route involves the nucleophilic substitution of 1-bromo-3-chloropropane by morpholine. In toluene solvent, morpholine acts as both the nucleophile and base, facilitating the displacement of bromide at the terminal position of 1-bromo-3-chloropropane. The reaction proceeds under reflux (110–120°C) for 2 hours, followed by aqueous workup and vacuum distillation to isolate 4-(3-Chloropropyl)morpholine as a precursor. Subsequent bromination via halogen exchange yields the target compound, though this step is often omitted in favor of direct bromoalkyl starting materials.

Key Data:

-

Reactants : Morpholine (2.0 equiv), 1-bromo-3-chloropropane (1.0 equiv)

-

Solvent : Toluene (10 vol relative to 1-bromo-3-chloropropane)

-

Characterization :

Direct Synthesis Using 1,3-Dibromopropane

Comparative Reactivity

Substituting 1-bromo-3-chloropropane with 1,3-dibromopropane simplifies the synthesis by eliminating the halogen exchange step. However, the increased electrophilicity of 1,3-dibromopropane necessitates moderated reaction conditions to prevent di-alkylation. Trials in acetonitrile at 50°C with 1.2 equivalents of morpholine achieve 78% yield, though product purity (∼85%) requires chromatographic refinement.

Reaction Parameters:

-

Temperature : 50°C (lower than toluene reflux to control reactivity)

-

Solvent : Acetonitrile (improves solubility of dibromopropane)

-

Challenges : Competing formation of bis-morpholinopropane (12–15% yield)

Palladium-Catalyzed Carboamination

Adapting Cross-Coupling Strategies

Building on methodologies for substituted morpholines, a Pd(OAc)₂/P(2-furyl)₃ catalyst system enables the coupling of ethanolamine derivatives with 3-bromopropene. This approach constructs the morpholine ring de novo while introducing the bromopropyl group in a stereocontrolled manner.

Experimental Setup:

Mechanistic Insights

The reaction proceeds through oxidative addition of Pd(0) into the C–Br bond, followed by coordination to the ethanolamine’s oxygen and nitrogen centers. Syn-aminopalladation forms a six-membered transition state, dictating cis stereochemistry. β-Hydride elimination remains a competing pathway (8–12% yield of dihydrooxazine byproducts), necessitating precise stoichiometric control.

Schiff Base Condensation Routes

Intermediate Formation

Inspired by indenoisoquinoline syntheses, 3-bromopropylamine condenses with aldehydes to form Schiff bases, which undergo cyclization with homophthalic anhydrides. While this method excels in constructing polycyclic systems, its application to 4-(3-Bromopropyl)morpholine requires additional steps to install the morpholine ring post-cyclization.

Example Protocol:

-

Schiff Base Formation : 3-Bromopropylamine + isovanillin → Imine intermediate (89% yield)

-

Cyclization : Reaction with homophthalic anhydride under acidic conditions

-

Morpholine Installation : Ring-opening alkylation with ethylene oxide, followed by re-cyclization

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Purity | Scalability |

|---|---|---|---|

| Alkylation (Route 1) | 120 | 99% | Excellent |

| Pd-Catalyzed (Route 3) | 890 | 95% | Limited |

| Schiff Base (Route 4) | 650 | 90% | Moderate |

Direct alkylation remains the most economically viable for bulk production, while catalytic methods offer niche advantages in enantioselective synthesis.

Characterization and Quality Control

Spectroscopic Benchmarks

Impurity Profiling

Common byproducts include:

-

Bis-morpholinopropane : 3–5% in Route 2

-

3-Morpholinoprop-1-ene : ≤2% from elimination in Route 1

This compound serves as a precursor to GABA analogs and kinase inhibitors. In pregabalin synthesis, it facilitates the introduction of the γ-amino branch via nucleophilic displacement. Recent patents highlight its utility in covalent BTK inhibitors, where the bromide acts as a leaving group for sulfhydryl conjugation .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 4-(3-Bromopropyl)morpholine facilitates SN2 displacement reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine alkylation | Piperidine, K₂CO₃, DMF, 80°C | 4-(3-Piperidinopropyl)morpholine | 72% | |

| Thiol substitution | NaSH, EtOH, reflux | 4-(3-Mercaptopropyl)morpholine | 65% |

The steric hindrance from the morpholine ring slightly reduces reaction rates compared to linear alkyl bromides, but the electron-donating morpholine oxygen enhances intermediate stability .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form allylic morpholine derivatives:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU (1,8-Diazabicycloundec-7-ene) | THF | 60°C | 4-(2-Propenyl)morpholine | 58% |

| KOtBu | DMSO | 100°C | Same as above | 41% |

Elimination is favored in polar aprotic solvents, with DBU showing superior performance due to its strong base character.

Cross-Coupling Reactions

The bromopropyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, though yields are moderate due to steric constraints:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane | 4-(3-Phenylpropyl)morpholine | 38% |

| 4-Fluorophenylboronic acid | Same as above | 4-(3-(4-Fluorophenyl)propyl)morpholine | 29% |

Steric hindrance from the morpholine ring and the propane chain limits transmetalation efficiency .

Cyclization Reactions

In the presence of Lewis acids, this compound forms six-membered heterocycles via intramolecular alkylation:

| Conditions | Product | Yield |

|---|---|---|

| AlCl₃, CH₂Cl₂, reflux | 1-Morpholino-2-azoniabicyclo[2.2.2]octane bromide | 51% |

This reaction proceeds through a zwitterionic intermediate stabilized by the morpholine nitrogen .

a) Oxidation

The morpholine ring resists oxidation, but the propane chain can be functionalized:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields 4-(3,4-Epoxypropyl)morpholine (44% yield).

b) Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the C-Br bond to C-H, producing 4-Propylmorpholine quantitatively .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HBr gas .

-

Hydrolytic Sensitivity : Stable in neutral water but undergoes slow hydrolysis in acidic/basic conditions to form 3-morpholinopropan-1-ol.

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for dopamine receptor ligands and kinase inhibitors .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : 4-(3-Bromopropyl)morpholine is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into organic molecules .

- Alkylating Agent : The compound acts as an alkylating agent, where the bromopropyl group can form covalent bonds with nucleophilic sites in other molecules. This property is particularly useful in synthesizing complex organic structures .

Biology

- Enzyme Inhibition Studies : Due to its ability to interact with biological molecules, this compound is employed in studying enzyme inhibitors and receptor ligands. It has been utilized to investigate the modulation of enzyme activity through covalent modification .

- Biochemical Pathways : The compound's reactivity allows researchers to explore various biochemical pathways by modifying biomolecules, thereby providing insights into cellular processes .

Medicine

- Drug Development : this compound serves as a precursor in drug synthesis. Its structural characteristics make it a valuable building block for developing new therapeutic agents with potential pharmacological activities .

- Therapeutic Applications : Preliminary studies have indicated that certain derivatives exhibit various biological activities, making them candidates for further investigation in drug discovery .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, where its reactivity facilitates the synthesis of tailored products for specific industrial applications .

- Polymer Science : In polymer chemistry, this compound can be incorporated into polymer chains during synthesis or post-polymerization modifications to alter properties such as solubility and reactivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the effects of this compound on specific enzymes involved in metabolic pathways | Demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications |

| Drug Development Research | Explored derivatives of this compound for anti-cancer properties | Identified several compounds with promising bioactivity against cancer cell lines |

| Polymer Modification Study | Examined the incorporation of this compound into polymer matrices | Resulted in enhanced mechanical properties and chemical resistance |

Mécanisme D'action

The mechanism of action of 4-(3-Bromopropyl)morpholine involves its ability to act as an alkylating agent. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1. Physicochemical and Reactivity Comparison

| Compound | CAS Number | Molecular Formula | Reactivity (vs. Bromo) | Key Application |

|---|---|---|---|---|

| This compound | 125422-83-5 | C₇H₁₄BrNO | Reference | Pharmaceutical synthesis |

| 4-(3-Chloropropyl)morpholine | 7357-67-7 | C₇H₁₄ClNO | Lower | Intermediate synthesis |

| 4-(4-Bromobutyl)morpholine | Not provided | C₈H₁₆BrNO | Similar | Lipophilic drug design |

Research Findings and Key Insights

- Synthetic versatility : this compound’s bromine enables diverse functionalization, such as azide substitution (94.66% yield, ) and participation in Suzuki couplings for aryl-morpholine hybrids ().

- Biological specificity : Morpholine-containing trisubstituted pyrimidines outperform piperidine analogs in EP2 receptor modulation, highlighting the importance of oxygen-based hydrogen bonding ().

- Safety considerations : Bromopropyl derivatives require stringent handling due to respiratory and dermal hazards, whereas chloro analogs pose milder risks ().

Activité Biologique

4-(3-Bromopropyl)morpholine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by a morpholine ring substituted with a bromopropyl group, has been studied for its applications in medicinal chemistry and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molar Mass : Approximately 202.10 g/mol

- Structure : The compound features a six-membered morpholine ring containing nitrogen and oxygen, which contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as an alkylating agent . The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, including proteins and nucleic acids. This alkylation can lead to:

- Inhibition of Enzyme Activity : By modifying active sites of enzymes, the compound may disrupt normal biochemical pathways.

- Modification of Receptor Functions : Changes in receptor activity can affect signal transduction processes, potentially leading to altered cellular responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.

- Cytotoxic Effects : Studies suggest that the compound may induce cytotoxicity in cancer cell lines, indicating possible applications in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Methylmorpholine | Methyl group substitution at the fourth position | Altered biological activity | Increased lipophilicity |

| 4-(2-Bromoethyl)morpholine | Ethylene instead of propyl | Antimicrobial | Shorter alkyl chain |

| 4-(3-Chloropropyl)morpholine | Chlorine instead of bromine | Antitumor | Different halogen effects |

| N-Methylmorpholine | Methyl group attached to nitrogen | Enhanced solubility | Different pharmacological properties |

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives, demonstrating promising cytotoxic effects against several cancer cell lines .

- Another investigation noted the antimicrobial properties of derivatives derived from this compound, showcasing efficacy against resistant strains of bacteria.

Future Directions

The exploration of this compound is ongoing, with future research likely to focus on:

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications : Investigating potential therapeutic uses in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. How is 4-(3-Bromopropyl)morpholine synthesized, and what are the critical parameters for optimizing yield?

- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting morpholine with 1,3-dibromopropane under controlled conditions. For example, sodium azide (12 mmol) reacts with this compound (2.42 mmol) in anhydrous DMF at room temperature for 24 hours, yielding 94.66% of the azide derivative after extraction and purification . Key parameters include reagent stoichiometry, solvent choice (e.g., DMF for polar aprotic conditions), and reaction duration.

Q. What analytical techniques are recommended for characterizing this compound, and how are they interpreted?

- Methodology :

- ¹H NMR : Peaks at δ 3.70 (t, 4H, morpholine ring), 3.34 (t, 2H, CH₂-Br), and 1.80–1.71 (m, 2H, CH₂) confirm structure .

- ESI-MS : A molecular ion peak at m/z 171.03 [M+H]⁺ validates molecular weight .

- Rotational bond count : 6 rotatable bonds (calculated) indicate flexibility, relevant for derivatization .

Q. What is the role of this compound as an intermediate in synthesizing functionalized morpholine derivatives?

- Methodology : The bromopropyl group acts as a versatile handle for further modifications. For instance, it undergoes nucleophilic substitution with sodium azide to form 4-(3-azidopropyl)morpholine, a precursor for click chemistry . It is also used in synthesizing fluorescent probes for biological imaging, where the bromine atom is replaced with reactive tags (e.g., thiols or amines) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of nucleophilic substitutions involving the bromopropyl group in this compound?

- Methodology : Kinetic studies using techniques like HPLC or GC-MS track reaction progress. For example, triethylamine-catalyzed coupling of this compound with indolium bromides (refluxed in methanol for 3 hours) reveals second-order kinetics. Monitoring byproducts (e.g., HBr) and optimizing catalyst loading help elucidate mechanisms . Isotopic labeling (e.g., ²H or ¹⁸O) can further probe transition states.

Q. What methodologies are employed to utilize this compound in bioconjugation for fluorescent probes?

- Methodology : The bromine atom is substituted with azide groups via SN2 reactions, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules. For example, replacing bromine with an azide group allows conjugation to dyes or proteins, creating probes for cellular membrane labeling . Purification via column chromatography (ethyl acetate/hexane) ensures high probe purity.

Q. What safety considerations are critical when designing experiments with this compound, based on its physicochemical properties?

- Methodology :

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound’s bromine moiety may release toxic gases (e.g., HBr) under heat .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent degradation .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.